N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Coupling Reactions: The brominated indole is coupled with the benzodioxole derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) in solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The bromine and chlorine atoms in the structure make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological targets, including enzymes like cyclooxygenase (COX) and kinases.
Biology: It is used in cell-based assays to study its cytotoxic effects on different cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves the inhibition of key enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes like COX, which are involved in inflammation and pain pathways.
Cell Cycle Arrest: It induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Mitochondrial Dysfunction: The compound disrupts mitochondrial membrane potential, leading to cell death under conditions of glucose starvation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-yl)methyl-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
- Various Benzodioxole Derivatives
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE stands out due to its unique combination of a benzodioxole moiety, a brominated indole, and a chlorophenyl group. This structure imparts specific biological activities, making it a valuable compound for further research and development in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-bromo-1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClN2O4/c25-15-3-7-20-18(9-15)19(12-28(20)11-14-1-4-16(26)5-2-14)23(29)24(30)27-17-6-8-21-22(10-17)32-13-31-21/h1-10,12H,11,13H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPGIBVNSDFTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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